Ethyl 16-chlorohexadecanoate
Description
Ethyl 16-chlorohexadecanoate is a long-chain fatty acid ester characterized by a 16-carbon backbone with a chlorine atom substituted at the terminal (ω) carbon. Its molecular formula is inferred to be C₁₈H₃₅ClO₂, derived from the esterification of 16-chlorohexadecanoic acid with ethanol.
Properties
Molecular Formula |
C18H35ClO2 |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
ethyl 16-chlorohexadecanoate |
InChI |
InChI=1S/C18H35ClO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI Key |
LLQIPKKBHAQTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 16-chlorohexadecanoate can be synthesized through the esterification of 16-chlorohexadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst 15, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 16-chlorohexadecanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The chlorine atom on the 16th carbon can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 16-chlorohexadecanoic acid and ethanol.
Reduction: 16-chlorohexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 16-chlorohexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 16-chlorohexadecanoate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 16-chlorohexadecanoic acid, which can then interact with various molecular targets. The chlorine atom on the 16th carbon may influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 16-chlorohexadecanoate with structurally related esters, focusing on molecular features, physical properties, and applications:
Key Comparative Insights:
Chain Length and Reactivity: this compound’s long carbon chain (C16) provides superior hydrophobicity compared to shorter analogs like ethyl 6-chlorohexanoate (C6), making it more suitable for lipid-based applications . Terminal chlorine substitution distinguishes it from mid-chain halogenated esters (e.g., ethyl 6-chlorohexanoate), which exhibit different reactivity patterns in nucleophilic substitution reactions .
Functional Group Influence: The absence of polar groups in this compound contrasts with ethyl 3-hydroxydodecanoate (hydroxyl group at C-3), which increases water solubility and biodegradability .
Applications: this compound’s long-chain structure is advantageous in surfactant formulations requiring stable micelle formation, whereas ethyl hexadecanoate (non-halogenated) is preferred in cosmetics for its inertness . Mid-chain halogenated esters (e.g., ethyl 6-chlorohexanoate) are more volatile and thus utilized in fragrances or small-molecule synthesis .
Research Findings and Environmental Considerations
- Synthetic Pathways: this compound can be synthesized via esterification of 16-chlorohexadecanoic acid, a process analogous to ethyl hexadecanoate production . Chlorination of the precursor acid typically employs reagents like thionyl chloride or PCl₃.
- Toxicity and Regulation: While direct data are lacking, structurally similar chlorinated compounds (e.g., PFDA) are classified as substances of very high concern (SVHC) due to persistence and bioaccumulation risks . This compound’s environmental impact warrants further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
